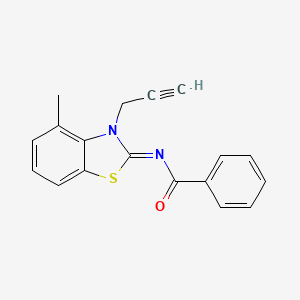

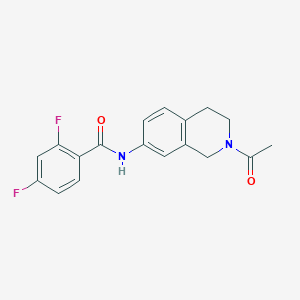

![molecular formula C19H18N6O B2733644 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide CAS No. 1797183-50-6](/img/structure/B2733644.png)

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide” is a compound that belongs to the family of pyrazolopyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds that form the central core of a variety of more complex chemical compounds . They have been identified as strategic compounds for optical applications due to their tunable photophysical properties .

Synthesis Analysis

The synthesis of pyrazolopyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds are synthesized in an overall yield of 67-93% by some variations of protocols . The synthesis involves the use of electron-donating groups (EDGs) at position 7 on the fused ring to improve both the absorption and emission behaviors .Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by a pyrazolo[1,5-a]pyrimidine core . The presence of electron-donating groups (EDGs) at position 7 on the fused ring is key to their photophysical properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolopyrimidines include a two-step synthesis sequence starting from the appropriate methyl ketone . The use of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .Physical And Chemical Properties Analysis

Pyrazolopyrimidines have a molecular formula of C6H5N3 and a molar mass of 119.127 g·mol−1 . Their photophysical properties can be tuned, going from ε = 3320 M−1 cm−1 and ϕF = 0.01 to ε = 20 593 M−1 cm−1 and ϕF = 0.97 .Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antitumor Activity : A study by Riyadh (2011) focused on the synthesis of novel N-arylpyrazole-containing enaminones, which showed significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. This implies potential applications in cancer research and therapy (Riyadh, 2011).

Antimicrobial Properties : The same study also evaluated the antimicrobial activity of some of these compounds, highlighting their potential in combating microbial infections (Riyadh, 2011).

Antiviral and Antitumor Properties : Research by Petrie et al. (1985) synthesized 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which showed significant activity against measles in vitro and moderate antitumor activity against leukemia (Petrie et al., 1985).

Synthesis for Potential Therapeutic Applications : Jachak et al. (2006) focused on the synthesis of pyrazolo[3,4‐d]pyrimidine, exploring its potential in therapeutic applications (Jachak et al., 2006).

Discovery and Development for Medical Applications

Potential Anticancer Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with significant cytotoxic effects on cancer cell lines, highlighting their potential as anticancer agents (Rahmouni et al., 2016).

Phosphodiesterase Inhibitors for Cognitive Impairment : A study by Li et al. (2016) identified potent and selective phosphodiesterase 1 inhibitors from a set of 3-aminopyrazolo[3,4-d]pyrimidinones, suggesting their use in treating cognitive deficits associated with various diseases (Li et al., 2016).

Antagonists for Uroselective Alpha 1-Adrenoceptor : Elworthy et al. (1997) discovered novel arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists, with potential implications in treating urinary tract disorders (Elworthy et al., 1997).

Inhibitors of TGF-β Type I Receptor Kinase : Research by Jin et al. (2014) focused on the discovery of potent inhibitors of TGF-β type I receptor kinase, potentially useful as cancer immunotherapeutic or antifibrotic agents (Jin et al., 2014).

Pharmacological and Chemical Properties

Serotonin Type-3 Receptor Antagonists : A study by Mahesh et al. (2011) explored the synthesis of quinoxalin-2-carboxamides as 5-HT3 receptor antagonists, demonstrating their potential in the development of drugs targeting the serotonin system (Mahesh et al., 2011).

Adenosine Receptor Antagonists : Lenzi et al. (2009) synthesized 2-arylpyrazolo[4,3-d]pyrimidin-7-one derivatives, identifying them as highly potent and selective human A3 adenosine receptor antagonists. This study offers insights into receptor-antagonist interactions and potential drug development (Lenzi et al., 2009).

Mechanism of Action

Future Directions

Pyrazolopyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of these compounds , indicating a promising future for this family of compounds in various applications.

properties

IUPAC Name |

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O/c1-13-9-18-23-11-14(12-25(18)24-13)3-2-6-22-19(26)15-4-5-16-17(10-15)21-8-7-20-16/h4-5,7-12H,2-3,6H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZUVVXGWDBIQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2733563.png)

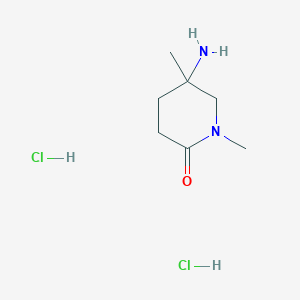

![5-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one;hydrochloride](/img/structure/B2733566.png)

![4-[4-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]phenyl]-2-methyl-1,3-oxazole](/img/structure/B2733568.png)

![2-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2733569.png)

![3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2733573.png)

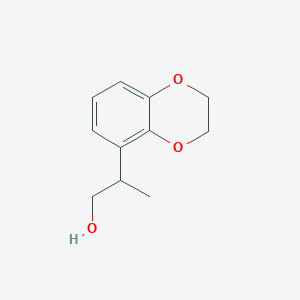

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2733583.png)